Trichloro(dichlorophenyl)silane

Description

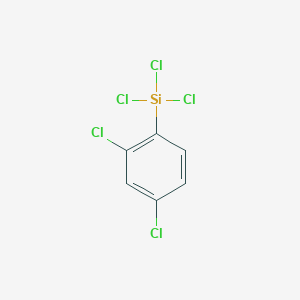

Structure

2D Structure

Properties

CAS No. |

27137-85-5 |

|---|---|

Molecular Formula |

C6H7Cl5Si |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

trichloro(phenyl)silane;dihydrochloride |

InChI |

InChI=1S/C6H5Cl3Si.2ClH/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H;2*1H |

InChI Key |

QFLNHKMRCRBGOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl |

boiling_point |

500 °F at 760 mmHg (EPA, 1998) 260 °C |

Color/Form |

Straw-colored liquid |

density |

1.562 (EPA, 1998) - Denser than water; will sink 1.562 |

flash_point |

286 °F (EPA, 1998) 286 °F (141 °C) (open cup) |

physical_description |

Dichlorophenyltrichlorosilane is a straw colored liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones. Straw colored liquid with a pungent odor; [HSDB] Clear liquid with an acrid odor of hydrogen chloride; [MSDSonline] |

solubility |

Sol in benzene, and perchloroethylene (mixture of isomers) |

Origin of Product |

United States |

Foundational & Exploratory

Trichloro(dichlorophenyl)silane: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(dichlorophenyl)silane, a family of organosilicon compounds with the general formula C₆H₃Cl₅Si, serves as a crucial intermediate in the synthesis of specialized silicones and other organosilicon materials.[1] Its properties are dictated by the isomeric position of the two chlorine atoms on the phenyl ring, which influences its reactivity and physical characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural aspects, and reactive nature of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a straw-colored liquid with a pungent odor.[2] It is a combustible substance, though it does not ignite readily.[3] The compound is highly sensitive to moisture and reacts vigorously with water, a characteristic feature of chlorosilanes.[3][4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₅Si | [3] |

| Molecular Weight | 280.44 g/mol | [3] |

| Boiling Point | 260 °C (500 °F; 533 K) | [1] |

| Density | 1.562 g/cm³ | [1] |

| Flash Point | 150 °C (302 °F) | [3] |

| Refractive Index | 1.5640 | [3] |

| Vapor Pressure | 0.014 mmHg at 25°C | [5] |

| Hydrolytic Sensitivity | High, reacts rapidly with moisture, water, and protic solvents. | [3] |

Chemical Structure

The chemical structure of this compound is characterized by a silicon atom bonded to a dichlorophenyl group and three chlorine atoms. The substitution pattern of the chlorine atoms on the phenyl ring leads to several possible isomers, such as 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichlorophenyltrichlorosilane. The 3,4-isomer is a commonly referenced example.[6]

Reactivity Profile

The reactivity of this compound is dominated by the presence of the reactive Si-Cl bonds.

Hydrolysis

Like other chlorosilanes, this compound undergoes rapid and vigorous hydrolysis in the presence of water, moisture, or protic solvents.[3] This exothermic reaction produces hydrochloric acid (HCl) and silanols, which can then condense to form siloxanes.[2][3] The reaction with water can be violent, releasing significant heat and toxic, corrosive fumes of hydrogen chloride.[3] In experiments where it was mixed with water, approximately 44% of the theoretical yield of HCl evolved as a gas within the first minute.

A simplified, general mechanism for the hydrolysis of a trichlorosilyl group is depicted below.

Caption: Generalized pathway for hydrolysis and condensation of trichloro(organo)silanes.

Other Reactions

This compound can also react vigorously with both organic and inorganic acids and bases, potentially generating toxic or flammable gases.[3] It can act as a chlorinating agent in certain chemical reactions.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available scientific literature. However, general methodologies for the synthesis and analysis of similar chlorosilanes can be adapted.

Synthesis

The synthesis of aryltrichlorosilanes like this compound is often achieved through a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from a dichlorobromobenzene with silicon tetrachloride.

A general, conceptual workflow for a Grignard-based synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of chlorosilanes. Due to their reactivity, special precautions are necessary to avoid hydrolysis within the analytical system. A general procedure would involve:

-

Column: A non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane or 5% phenyl-arylene stationary phase, is often used.[7]

-

Carrier Gas: An inert carrier gas like helium or nitrogen is employed.

-

Injector and Detector: The injector and detector temperatures must be optimized to ensure volatilization without degradation. A thermal conductivity detector (TCD) is commonly used for chlorosilanes.[8]

-

Sample Handling: All samples and solvents must be anhydrous to prevent the formation of siloxanes and HCl, which can interfere with the analysis and damage the column.

A specific method reported for the analysis of chlorosilanes used a 10% diethyl phthalate on a 6201 support column with hydrogen as the carrier gas.[8] The column temperature was maintained at 60°C, the injection temperature at 110°C, and the detector temperature at 140°C.[8]

Safety and Handling

This compound is a corrosive and water-reactive substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] Due to its vigorous reaction with water, it should be stored in a cool, dry place away from moisture and incompatible materials such as acids and bases.[3] In case of a spill, water should not be used for cleaning; instead, a dry absorbent material is recommended.

Conclusion

This compound is a reactive organosilicon compound with significant industrial applications. Its chemical behavior is largely governed by the hydrolytically unstable Si-Cl bonds. While detailed structural data and specific, standardized experimental protocols are not widely published, an understanding of the general chemistry of chlorosilanes provides a solid foundation for its safe handling, synthesis, and analysis. Further research into the specific properties of its various isomers could open new avenues for the development of advanced silicone-based materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]

- 4. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trichloro(dichlorophenyl)silane (CAS No. 27137-85-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Trichloro(dichlorophenyl)silane is a straw-colored liquid with a pungent odor.[1][2] It is an isomeric mixture, meaning it consists of several compounds with the same molecular formula but different arrangements of the chlorine atoms on the phenyl ring.[3] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27137-85-5 | [3][4] |

| Molecular Formula | C₆H₃Cl₅Si | [3] |

| Molecular Weight | 280.44 g/mol | [3] |

| Boiling Point | 260 °C (500 °F) | [3][4] |

| Flash Point | 141.1 °C (286 °F) | [5] |

| Density | 1.553 - 1.562 g/cm³ | [3][4] |

| Refractive Index | 1.564 | [3] |

| Vapor Pressure | 0.014 mmHg at 25°C |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of the isomeric mixture of this compound is not available in the reviewed literature, the synthesis of aryltrichlorosilanes is commonly achieved through a Grignard reaction. This involves the reaction of a corresponding dichlorophenyl Grignard reagent with a silicon tetrahalide, typically silicon tetrachloride.

Experimental Protocol: Representative Synthesis of an Aryltrichlorosilane via Grignard Reaction

This protocol is a generalized procedure based on the synthesis of similar aryltrichlorosilanes and should be adapted and optimized for the specific dichlorophenyl starting material.

Materials:

-

Dichlorobromobenzene (isomer mixture)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as initiator)

-

Anhydrous toluene (for higher boiling point reactions)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of dichlorobromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining dichlorobromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The molar ratio of the Grignard reagent to silicon tetrachloride should be carefully controlled to favor the formation of the desired phenyltrichlorosilane.[6] A 1:1 molar ratio is theoretically ideal for producing phenyltrichlorosilane.[6]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then filtered to remove the magnesium salts. The solvent is removed from the filtrate by distillation.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[7][8] The boiling point of the desired product is approximately 260 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.

Chemical Reactivity and Handling

This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.

Hydrolysis

It reacts vigorously with water, and even moisture in the air, to produce hydrochloric acid and dichlorophenylsilanetriol.[1][2] The silanetriol is unstable and readily undergoes self-condensation to form polysiloxane resins. This reaction is exothermic and can be violent.[2]

Reaction Scheme: C₆H₃Cl₂SiCl₃ + 3H₂O → C₆H₃Cl₂Si(OH)₃ + 3HCl

Experimental Protocol: Controlled Hydrolysis Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the evolution of corrosive HCl gas.

-

A solution of this compound in a water-immiscible organic solvent (e.g., toluene) is prepared in a reaction vessel.

-

The solution is cooled in an ice bath.

-

Water is added dropwise with vigorous stirring. The rate of addition should be controlled to manage the exotherm.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude siloxane product.

Reaction with Grignard Reagents

The chlorine atoms on the silicon can be displaced by alkyl or aryl groups through reaction with Grignard reagents.[9][10] This allows for the synthesis of a variety of substituted organosilanes. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.[11]

Safety and Handling

This compound is a corrosive and water-reactive substance.[2][3] It causes severe skin and eye burns upon contact.[5] Inhalation of its vapors can cause irritation to the respiratory tract.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn.[5] Store in a cool, dry place away from moisture and incompatible materials.[3] In case of a spill, do not use water.[5] Use a dry absorbent material such as sand or soda ash.[5]

Spectral Data (Comparative)

No dedicated, publicly available spectra for the specific isomeric mixture of this compound were identified. The following represents typical spectral features of closely related aromatic chlorosilanes and should be used for comparative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the dichlorophenyl ring. The exact chemical shifts and coupling patterns would depend on the specific isomers present in the mixture.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbons of the dichlorophenyl ring. The carbon attached to the silicon atom would appear as a distinct signal.

-

²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. For a trichlorosilyl group attached to an aromatic ring, a signal in the range of δ -10 to -30 ppm would be expected.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic bands for the aromatic ring and the silicon-chlorine bonds.

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹[15]

-

Si-Cl stretching: Strong absorptions in the range of 600-450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (280.44 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing five chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and the dichlorophenyl group.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its chemical properties suggest several potential uses.

Intermediate for Biomedical Silicones

The primary use of this compound is as an intermediate in the synthesis of silicones.[4] By controlling the hydrolysis and co-hydrolysis with other silanes, a wide variety of silicone polymers with tailored properties can be produced. Silicones are widely used in biomedical applications due to their biocompatibility, chemical inertness, and tunable physical properties.[16] These applications include medical implants, drug delivery systems, and coatings for medical devices.[16] The dichlorophenyl group can impart specific properties to the silicone polymer, such as increased thermal stability and altered hydrophobicity.

Reagent in Organic Synthesis

Chlorosilanes are versatile reagents in organic synthesis. The trichlorosilyl group can be used as a protecting group for certain functionalities. More importantly, it can be transformed into other functional groups. For instance, reaction with organometallic reagents can introduce new carbon-silicon bonds, opening pathways to more complex organosilicon compounds.[10]

Derivatization Agent for Analysis

Chlorosilanes are sometimes used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) analysis to improve the volatility and thermal stability of polar analytes.[17][18][19][20] While not a primary application for this specific compound, its reactivity suggests potential in this area for specific analytical challenges.

Conclusion

This compound is a reactive chemical intermediate with established use in the synthesis of silicones. For researchers in drug development and medicinal chemistry, its value lies in its potential as a building block for novel organosilicon compounds and functionalized silicone polymers for biomedical applications. While detailed experimental and spectral data for this specific isomeric mixture are sparse in the public domain, this guide provides a solid foundation of its properties, reactivity, and potential applications based on available information and knowledge of related compounds. Further research into the specific reactivity of the individual isomers and their subsequent derivatives could unveil new opportunities in materials science and pharmaceutical development.

References

- 1. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. abdurrahmanince.net [abdurrahmanince.net]

- 3. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]

- 7. CN103466633A - Method for purifying trichlorosilane - Google Patents [patents.google.com]

- 8. KR20110075464A - Purification Method and Purification Device of Trichlorosilane - Google Patents [patents.google.com]

- 9. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 10. staging.gelest.com [staging.gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. jfda-online.com [jfda-online.com]

- 18. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. gcms.cz [gcms.cz]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Isomers of Dichlorophenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of dichlorophenyltrichlorosilane, a group of organosilicon compounds with significant applications in chemical synthesis. Dichlorophenyltrichlorosilane exists as a mixture of isomers, each with unique physical and chemical properties that influence their reactivity and potential applications. This document details the characteristics of the isomeric mixture and outlines synthetic and analytical methodologies relevant to these compounds.

Introduction to Dichlorophenyltrichlorosilane Isomers

Dichlorophenyltrichlorosilane (C₆H₃Cl₅Si) is an aromatic organosilicon compound characterized by a phenyl group substituted with two chlorine atoms and a trichlorosilyl (-SiCl₃) group. There are six possible constitutional isomers depending on the substitution pattern of the chlorine atoms on the phenyl ring:

-

2,3-Dichlorophenyltrichlorosilane

-

2,4-Dichlorophenyltrichlorosilane

-

2,5-Dichlorophenyltrichlorosilane

-

2,6-Dichlorophenyltrichlorosilane

-

3,4-Dichlorophenyltrichlorosilane

-

3,5-Dichlorophenyltrichlorosilane

Commercially available dichlorophenyltrichlorosilane is typically sold as an isomeric mixture, identified by the CAS number 27137-85-5.[1][2] This mixture is a straw-colored liquid with a pungent odor.[1][2][3]

Physicochemical Properties of the Isomeric Mixture

Quantitative data for the commercially available mixture of dichlorophenyltrichlorosilane isomers are summarized in the table below. It is important to note that these values represent the properties of the mixture and may not correspond to any single, pure isomer.

| Property | Value | Reference(s) |

| Molecular Weight | 280.44 g/mol | [1][2] |

| Boiling Point | 260 °C (500 °F) at 760 mmHg | [1][2][3] |

| Density | 1.553 - 1.562 g/cm³ | [1][2][3] |

| Specific Gravity | 1.553 - 1.562 | [1][3] |

| Flash Point | 141 - 150 °C (286 °F) | [1][2][3] |

| Refractive Index | 1.5640 | [1] |

| Vapor Pressure | 1 mmHg at 18 °C | [1] |

Chemical Reactivity

The reactivity of dichlorophenyltrichlorosilane is dominated by the presence of the trichlorosilyl group, which is highly susceptible to hydrolysis.

Reaction with Water

Dichlorophenyltrichlorosilane reacts vigorously with water, moist air, or steam.[1][2][3] This hydrolysis reaction produces toxic and corrosive fumes of hydrogen chloride (HCl) and heat, which can be sufficient to ignite the material.[1][2][3] The reaction can be vigorous or even violent.[2]

Reaction Pathway:

References

An In-depth Technical Guide to the Synthesis of Trichloro(dichlorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloro(dichlorophenyl)silane is a crucial intermediate in the synthesis of specialized silicones and other organosilicon compounds. Its production is primarily achieved through two main synthetic pathways: the Grignard reaction and the Müller-Rochow direct process. This technical guide provides a comprehensive overview of these methods, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Introduction

This compound, with the chemical formula C₆H₃Cl₅Si, is a reactive organosilane characterized by a silicon atom bonded to a dichlorophenyl group and three chlorine atoms. This trifunctional silane serves as a key building block in the production of advanced silicone polymers with tailored properties, such as enhanced thermal stability and chemical resistance. The strategic synthesis of this compound is therefore of significant interest in materials science and for various applications in the pharmaceutical and electronics industries.

This document outlines the primary synthetic routes to this compound, presenting a comparative analysis of the Grignard and direct synthesis methodologies.

Grignard Reaction Synthesis

The Grignard reaction offers a versatile and well-established method for forming carbon-silicon bonds. This pathway involves the preparation of a dichlorophenyl Grignard reagent, which subsequently reacts with an excess of silicon tetrachloride to yield the desired product.

Overall Reaction

C₆H₃Cl₂MgBr + SiCl₄ → C₆H₃Cl₂SiCl₃ + MgBrCl

Experimental Protocol

Materials:

-

Dichlorobromobenzene (isomeric mixture)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (as initiator)

-

Anhydrous hexane or toluene

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

A solution of dichlorobromobenzene in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

A small amount of the dichlorobromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining dichlorobromobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (dichlorophenyl)magnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

The Grignard reagent solution is cooled to 0-5 °C in an ice bath.

-

A solution of excess silicon tetrachloride in anhydrous hexane or toluene is added dropwise to the stirred Grignard reagent. A molar ratio of at least 2:1 of SiCl₄ to the Grignard reagent is recommended to favor the formation of the monosubstituted product.

-

The reaction is highly exothermic and the temperature should be carefully controlled to prevent the formation of di- and tri-substituted silanes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is filtered under an inert atmosphere to remove the precipitated magnesium salts.

-

The solvent is removed from the filtrate by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 60-75% | [General Grignard synthesis of arytrichlorosilanes] |

| Purity | >98% (after fractional distillation) | [General Grignard synthesis of arytrichlorosilanes] |

| Key Byproducts | Dichloro(dichlorophenyl)silane, this compound, hexachlorodisilane | [General Grignard synthesis of arytrichlorosilanes] |

Process Visualization

Müller-Rochow Direct Process

The Müller-Rochow direct process is the cornerstone of industrial organosilane production. This method involves the direct reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. While predominantly used for methylchlorosilane synthesis, this process can be adapted for the production of arylchlorosilanes.

Overall Reaction

C₆H₄Cl₂ + Si (Cu catalyst) → C₆H₃Cl₂SiCl₃ + other products

Experimental Protocol

Materials:

-

Dichlorobenzene (isomeric mixture)

-

Silicon powder (metallurgical grade)

-

Copper catalyst (e.g., copper(I) chloride or finely divided copper)

-

Promoters (optional, e.g., zinc, tin)

Procedure:

-

Catalyst Bed Preparation:

-

A mixture of silicon powder and the copper catalyst (typically 5-10% by weight) is prepared. Promoters may also be added at this stage to improve selectivity and reactivity.

-

This mixture is loaded into a fluidized-bed or fixed-bed reactor.

-

-

Reaction:

-

The reactor is heated to a temperature range of 300-450°C.

-

A stream of vaporized dichlorobenzene is passed through the heated catalyst bed.

-

The reaction is typically carried out at or slightly above atmospheric pressure.

-

The reaction is highly exothermic and requires careful temperature control to maintain optimal performance and prevent catalyst deactivation.

-

-

Product Separation:

-

The effluent gas stream from the reactor, containing a mixture of chlorosilanes and unreacted dichlorobenzene, is passed through a series of condensers to liquefy the products.

-

The condensed liquid is then subjected to fractional distillation to separate the desired this compound from byproducts and unreacted starting materials.

-

Quantitative Data

| Parameter | Value (Estimated) | Reference |

| Yield of Arylchlorosilanes | Varies significantly with conditions | [General Müller-Rochow process for aryl halides] |

| Selectivity for Monosubstituted Product | Lower than Grignard synthesis | [General Müller-Rochow process for aryl halides] |

| Key Byproducts | Diphenyl(dichloro)silane, silicon tetrachloride, polychlorinated biphenyls | [General Müller-Rochow process for aryl halides] |

Process Visualization

Comparison of Synthesis Pathways

| Feature | Grignard Reaction | Müller-Rochow Direct Process |

| Selectivity | Generally higher for the desired monosubstituted product. | Tends to produce a wider range of products. |

| Reaction Conditions | Milder temperatures, requires anhydrous solvents. | High temperatures, solventless (gas-solid phase). |

| Scalability | Well-suited for laboratory and small-scale production. | Highly scalable and cost-effective for industrial production. |

| Raw Materials | Dichlorobromobenzene, magnesium, silicon tetrachloride. | Dichlorobenzene, silicon, copper catalyst. |

| Byproducts | Magnesium salts, di- and tri-substituted silanes. | A complex mixture of organosilanes and other chlorinated compounds. |

Conclusion

Both the Grignard reaction and the Müller-Rochow direct process represent viable pathways for the synthesis of this compound. The choice of method depends on the desired scale of production, required purity, and economic considerations. The Grignard route offers higher selectivity and is more amenable to laboratory-scale synthesis, while the direct process is the preferred method for large-scale industrial production due to its cost-effectiveness. Further research into optimizing catalyst systems and reaction conditions for the direct process with dichlorobenzene could enhance its selectivity and make it an even more attractive option for producing this important organosilicon intermediate.

An In-depth Technical Guide to the Reaction Mechanism of Trichloro(dichlorophenyl)silane with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of trichloro(dichlorophenyl)silane with protic solvents. Due to the limited direct research on this specific silane, this guide synthesizes information from studies on analogous aryltrichlorosilanes and general principles of chlorosilane solvolysis to present a scientifically grounded understanding of its reactivity.

Executive Summary

This compound is a highly reactive organosilicon compound that readily undergoes solvolysis with protic solvents such as water, alcohols, and carboxylic acids. The reaction involves the sequential nucleophilic substitution of the chlorine atoms by the solvent's hydroxyl group, leading to the formation of silanols and ultimately siloxanes, with the concurrent release of hydrogen chloride. The electron-withdrawing nature of the dichlorophenyl group is anticipated to significantly influence the reaction kinetics, favoring a mechanism with a buildup of negative charge in the transition state. This guide details the proposed reaction pathways, provides hypothetical kinetic data for comparative purposes, and outlines a detailed experimental protocol for studying these reactions.

Core Reaction Mechanism: Solvolysis

The fundamental reaction of this compound with a generic protic solvent (R-OH, where R can be H, alkyl, acyl, etc.) is a stepwise substitution at the silicon center. Each step involves the cleavage of a silicon-chlorine bond and the formation of a silicon-oxygen bond.

The overall reaction can be summarized as: (Cl₂C₆H₃)SiCl₃ + 3 R-OH → (Cl₂C₆H₃)Si(OR)₃ + 3 HCl

This process occurs in three sequential steps:

-

(Cl₂C₆H₃)SiCl₃ + R-OH → (Cl₂C₆H₃)SiCl₂(OR) + HCl

-

(Cl₂C₆H₃)SiCl₂(OR) + R-OH → (Cl₂C₆H₃)SiCl(OR)₂ + HCl

-

(Cl₂C₆H₃)SiCl(OR)₁ + R-OH → (Cl₂C₆H₃)Si(OR)₃ + HCl

Following the formation of silanols (where R=H), subsequent condensation reactions occur to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric and polymeric structures.

Proposed Mechanistic Pathways

The solvolysis of chlorosilanes can proceed through various mechanisms, primarily dependent on the solvent and the substituents on the silicon atom. Computational studies on simpler chlorosilanes suggest that the reaction can occur with the assistance of solvent clusters, which lowers the activation energy. For aryltrichlorosilanes, two primary pathways are considered:

-

Sɴ2-like Mechanism: This is a concerted, single-step process where the nucleophile (protic solvent) attacks the silicon center at the same time as the chloride ion departs. This pathway is favored by strong nucleophiles and in situations where a pentacoordinate silicon intermediate is stabilized. Given the electron-withdrawing dichlorophenyl group, which would destabilize a positively charged intermediate, this pathway is considered highly probable.

-

Sɴ1-like Mechanism: This is a two-step process involving the formation of a transient, positively charged silicon intermediate (siliconium ion). While less likely for this specific compound due to the electronic effects of the dichlorophenyl group, it has been proposed for the acid-catalyzed hydrolysis of some phenylalkoxysilanes.[1][2]

The reaction with water (hydrolysis) is particularly vigorous, producing hydrochloric acid.[3] Studies on the hydrolysis of phenyltrichlorosilane and other substituted aryltrichlorosilanes show that the reaction often leads to the formation of cyclic siloxanes, such as (tetrahydroxy)(tetra-aryl)cyclotetrasiloxanes, with the product distribution being sensitive to the reaction conditions, including acid concentration.[3]

Influence of the Dichlorophenyl Group

The dichlorophenyl substituent is strongly electron-withdrawing. This electronic effect is expected to:

-

Increase the electrophilicity of the silicon atom , making it more susceptible to nucleophilic attack.

-

Destabilize any potential carbocation-like character on the silicon atom, thus disfavoring an Sɴ1-like mechanism.

-

Accelerate the reaction rate compared to phenyltrichlorosilane, particularly in base-catalyzed or neutral conditions where direct nucleophilic attack is the rate-determining step.

Quantitative Data (Hypothetical)

Table 1: Hypothetical Rate Constants for the Methanolysis of Aryltrichlorosilanes at 25°C

| Aryl Group | k₁ (s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) |

| Phenyl | 1.2 x 10⁻³ | 0.8 x 10⁻³ | 0.5 x 10⁻³ |

| 3,4-Dichlorophenyl | 4.5 x 10⁻³ | 2.9 x 10⁻³ | 1.8 x 10⁻³ |

| 4-Methylphenyl | 0.7 x 10⁻³ | 0.5 x 10⁻³ | 0.3 x 10⁻³ |

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Step | Activation Energy (Ea) (kJ/mol) |

| First Hydrolysis | 45 |

| Second Hydrolysis | 50 |

| Third Hydrolysis | 55 |

Experimental Protocols

This section outlines a detailed methodology for studying the kinetics of the reaction between this compound and a protic solvent (e.g., methanol) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Analysis of Methanolysis by ¹H NMR Spectroscopy

Objective: To determine the rate constants for the sequential methanolysis of this compound.

Materials:

-

This compound (high purity)

-

Anhydrous methanol (MeOH)

-

Anhydrous deuterated chloroform (CDCl₃) or other suitable inert, deuterated solvent

-

NMR tubes

-

Gas-tight syringes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions:

-

Inside an inert atmosphere glovebox, prepare a stock solution of this compound in anhydrous CDCl₃ (e.g., 0.1 M).

-

Prepare a separate stock solution of anhydrous methanol in anhydrous CDCl₃ (e.g., 1.0 M).

-

-

Reaction Initiation and Monitoring:

-

Equilibrate the NMR spectrometer to the desired temperature (e.g., 25°C).

-

In an NMR tube, place a known volume of the this compound stock solution.

-

Acquire an initial ¹H NMR spectrum (t=0) of the silane solution.

-

Using a gas-tight syringe, rapidly inject a known volume of the methanol stock solution into the NMR tube to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., silane: ~0.05 M, methanol: ~0.5 M, ensuring pseudo-first-order conditions).

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be optimized in preliminary runs.

-

-

Data Analysis:

-

The reaction progress can be monitored by observing the disappearance of the methanol hydroxyl proton and the appearance of the HCl signal (which may exchange with the excess methanol). More reliably, if the signals for the methoxy groups on the partially and fully substituted silane products are resolved, their integration relative to an internal standard or the starting material can be used to determine their concentrations over time.

-

Plot the concentration of the reactant and intermediate species as a function of time.

-

Fit the kinetic data to appropriate rate laws (e.g., pseudo-first-order) to extract the rate constants (k₁, k₂, k₃) for each substitution step.

-

Visualizations

Reaction Pathway Diagram

Caption: Stepwise solvolysis and subsequent condensation of this compound.

Proposed Sɴ2-like Transition State

Caption: Proposed pentacoordinate transition state for the Sɴ2-like mechanism.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the NMR-based kinetic study of silane methanolysis.

References

- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 2. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Dichlorophenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of dichlorophenyltrichlorosilane (CAS No: 27137-85-5). Due to a notable lack of publicly available data on the temperature-dependent physical properties of this compound, this document also outlines detailed experimental protocols for their determination, with special consideration for the material's hazardous and reactive nature.

Summary of Known Physical Properties

Quantitative data for the physical properties of dichlorophenyltrichlorosilane is sparse in the available literature. The existing data points are summarized in the table below. It is important to note that these are single-value measurements and do not describe the behavior of the substance across a range of temperatures.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 260 °C (500 °F) | At 760 mmHg | [1][2][3][4] |

| Specific Gravity | 1.562 | Temperature not specified | [1][3] |

| Density | 1.553 g/cm³ | Temperature not specified | [4][5] |

| Flash Point | 141.1 °C (286 °F) | Not specified | [1][2][3][6] |

| Vapor Pressure | ~1 mmHg | At 18 °C | [2] |

| Molecular Weight | 280.44 g/mol | Not applicable | [1][2][3] |

| Refractive Index | 1.5640 | Temperature not specified | [4] |

Note: Dichlorophenyltrichlorosilane is a mixture of isomers.[2] Physical properties may vary slightly between different isomeric compositions.

Reactivity and Handling Considerations

Dichlorophenyltrichlorosilane is a corrosive and moisture-sensitive compound.[1][2][3][5][7] It reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[1][2][3][5] This reactivity necessitates the use of specialized handling techniques and experimental setups to ensure the safety of personnel and the integrity of the measurements. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocols for Determining Temperature-Dependent Physical Properties

The following sections outline the methodologies for determining the key physical properties of dichlorophenyltrichlorosilane as a function of temperature.

Density Measurement

The density of a liquid is its mass per unit volume. For a corrosive and moisture-sensitive liquid like dichlorophenyltrichlorosilane, a sealed-tube method is recommended.

Methodology:

-

Sample Preparation: All manipulations of dichlorophenyltrichlorosilane should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent contact with moisture.

-

Apparatus: A pycnometer of a known volume, made of an inert material such as borosilicate glass, should be used.

-

Procedure:

-

The empty pycnometer is first weighed.

-

The pycnometer is filled with dichlorophenyltrichlorosilane inside the inert atmosphere of a glove box.

-

The filled pycnometer is sealed and then weighed again to determine the mass of the liquid.

-

The sealed pycnometer is placed in a temperature-controlled bath and allowed to equilibrate at the desired temperature.

-

The volume of the pycnometer at that temperature (which should be pre-calibrated) is used to calculate the density.

-

This procedure is repeated at various temperatures to obtain a density vs. temperature profile.

-

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For corrosive liquids, a rotational viscometer with corrosion-resistant components is a suitable choice.

Methodology:

-

Apparatus: A rotational viscometer with a spindle and sample cup made of or coated with a corrosion-resistant material (e.g., glass, PFA). The viscometer should be equipped with a sealed sample chamber to prevent exposure to atmospheric moisture.

-

Procedure:

-

The sample cup is filled with dichlorophenyltrichlorosilane under an inert atmosphere.

-

The spindle is immersed in the liquid, and the sample chamber is sealed.

-

The sample is brought to the desired temperature using a circulating bath.

-

The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle.

-

Measurements are repeated at different temperatures to determine the viscosity-temperature relationship.

-

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. For low-volatility and reactive compounds, a static or effusion method is appropriate.

Methodology (Static Method):

-

Apparatus: A static vapor pressure apparatus consisting of a sample container connected to a pressure transducer. The entire system must be made of corrosion-resistant materials and be vacuum-tight.

-

Procedure:

-

A small amount of dichlorophenyltrichlorosilane is placed in the sample container under an inert atmosphere.

-

The apparatus is evacuated to remove any air and volatile impurities.

-

The sample is then heated to the desired temperature in a thermostatically controlled bath.

-

The system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

-

This process is repeated for a range of temperatures to obtain the vapor pressure curve.

-

Boiling Point Confirmation

While a boiling point is reported, it can be experimentally confirmed and its pressure dependence determined using a distillation or reflux method under controlled conditions.

Methodology (Distillation):

-

Apparatus: A standard distillation apparatus with ground glass joints, ensuring all components are dry. The system should be connected to an inert gas line to prevent the ingress of moisture.

-

Procedure:

-

The distillation flask is charged with dichlorophenyltrichlorosilane and a few boiling chips under an inert atmosphere.

-

The liquid is heated gently.

-

The temperature is monitored with a thermometer placed at the vapor outlet to the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady temperature is observed during distillation.

-

By connecting the apparatus to a vacuum line, the boiling point at reduced pressures can also be determined.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a hazardous and reactive compound like dichlorophenyltrichlorosilane.

Caption: Generalized workflow for determining a physical property of dichlorophenyltrichlorosilane.

References

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. (DICHLOROPHENYL)TRICHLOROSILANE | 27137-85-5 [chemicalbook.com]

- 3. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chembk.com [chembk.com]

- 5. gelest.com [gelest.com]

- 6. nj.gov [nj.gov]

- 7. (DICHLOROPHENYL)TRICHLOROSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Molecular Weight and Density of Trichloro(dichlorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of trichloro(dichlorophenyl)silane. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a conceptual workflow for analysis.

Core Physicochemical Properties

This compound is a straw-colored liquid with a pungent odor.[1] It is utilized as an intermediate in the production of silicones.[1] The compound reacts with water and moisture, leading to the evolution of heat and the formation of corrosive and toxic hydrogen chloride fumes.[2]

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below. These values are critical for various applications, including reaction stoichiometry, process design, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C6H3Cl5Si | [2][3] |

| Molecular Weight | 280.44 g/mol | [2][3] |

| Density | 1.553 g/mL | [2][3] |

| Specific Gravity | 1.553 | [3] |

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following are standard methodologies applicable to this compound.

Determination of Molecular Weight

The molecular weight of a volatile liquid like this compound can be determined using several methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a modern and highly accurate technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane). The concentration should be optimized to avoid detector saturation.

-

Instrumentation Setup:

-

Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., a non-polar column) for the separation of organosilicon compounds. Set the injector temperature, oven temperature program, and carrier gas flow rate (typically helium or argon) to achieve good separation.[4]

-

Mass Spectrometer (MS): Couple the GC to a mass spectrometer. The MS serves as the detector.

-

-

Injection and Separation: Inject a small volume of the prepared sample into the GC. The sample is vaporized and carried through the column by the inert gas. Separation of components occurs based on their boiling points and interactions with the stationary phase. Lower molecular weight compounds generally elute faster.[4]

-

Ionization and Mass Analysis: As the separated this compound elutes from the GC column, it enters the MS ion source. Here, it is ionized, typically by electron ionization (EI), causing the molecule to fragment. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum obtained will show a molecular ion peak corresponding to the molecular weight of the intact molecule. The fragmentation pattern can also be used to confirm the structure of the compound. The molecular weight is determined from the m/z value of the molecular ion peak.[5]

Determination of Density

Pycnometry is a precise method for determining the density of a liquid.[6][7] It involves measuring the mass of a known volume of the liquid.[6][7]

Pycnometry Protocol:

-

Apparatus: A pycnometer, which is a glass flask with a specific, accurately known volume, is required.[2][6] A precise analytical balance is also necessary.

-

Procedure: a. Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty). b. Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Weigh the filled pycnometer (m_water). c. Empty and dry the pycnometer completely. d. Fill the pycnometer with this compound, again ensuring no air bubbles are present, and weigh it (m_sample).

-

Calculation: a. Calculate the mass of the water: mass_water = m_water - m_empty. b. Calculate the volume of the pycnometer using the known density of water at the measurement temperature (density_water): Volume = mass_water / density_water. c. Calculate the mass of the sample: mass_sample = m_sample - m_empty. d. Calculate the density of the this compound (density_sample): density_sample = mass_sample / Volume.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from identifying the compound of interest to the experimental determination of its core physicochemical properties.

Caption: Workflow for determining the molecular weight and density of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Pycnometers | Fisher Scientific [fishersci.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

An In-Depth Technical Guide to the Reactivity Profile of Dichlorophenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyltrichlorosilane (C₆H₃Cl₂SiCl₃) is a key organosilicon intermediate, pivotal in the synthesis of a variety of silicone-based materials. Its reactivity is primarily dictated by the presence of the trichlorosilyl (-SiCl₃) group, which is highly susceptible to nucleophilic attack, and the dichlorophenyl group, which influences the compound's thermal stability and solubility. This technical guide provides a comprehensive overview of the reactivity profile of dichlorophenyltrichlorosilane, including its physical and chemical properties, and detailed discussions on its primary reactions: hydrolysis, alcoholysis, and Grignard reactions. Furthermore, its thermal decomposition pathways are explored. This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile chemical.

Physicochemical Properties

Dichlorophenyltrichlorosilane is a straw-colored liquid with a pungent odor.[1] It is a corrosive substance that reacts with moisture. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₅Si | [2] |

| Molecular Weight | 280.44 g/mol | [2] |

| Appearance | Straw-colored liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 258.6 °C | [2] |

| Flash Point | 141 °C | [2] |

| Density | 1.553 g/mL | [2] |

| Water Solubility | Decomposes | [2] |

Reactivity Profile

The reactivity of dichlorophenyltrichlorosilane is dominated by the highly electrophilic silicon atom, a consequence of the five chlorine atoms attached to the silicon and the phenyl ring. This section details the primary reactions of this compound.

Hydrolysis

Dichlorophenyltrichlorosilane reacts vigorously with water and moisture to produce hydrogen chloride gas and siloxanes.[1] This reaction is exothermic and can be hazardous if not properly controlled. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of chloride ions with hydroxyl groups, which then condense to form siloxane bonds (Si-O-Si).

Quantitative Data: In a scenario where dichlorophenyltrichlorosilane is spilled into an excess of water (at least a 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is generated in 1.4 minutes.[1]

Experimental Protocol: Hydrolysis of Dichlorophenyltrichlorosilane

Objective: To observe the hydrolysis of dichlorophenyltrichlorosilane and characterize the resulting polysiloxane.

Materials:

-

Dichlorophenyltrichlorosilane

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Add 100 mL of deionized water to the flask.

-

Slowly add 10 mL of dichlorophenyltrichlorosilane to the dropping funnel.

-

With vigorous stirring, add the dichlorophenyltrichlorosilane dropwise to the water. An immediate reaction will be observed with the evolution of HCl gas. The rate of addition should be controlled to prevent excessive foaming and temperature increase.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake gently to extract the siloxane product.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of 5% sodium bicarbonate solution to neutralize any remaining HCl. Check the pH of the aqueous layer to ensure it is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the polysiloxane product.

-

Characterize the product using IR and NMR spectroscopy to confirm the formation of Si-O-Si bonds and the absence of Si-Cl bonds.

Signaling Pathway:

Caption: Hydrolysis of Dichlorophenyltrichlorosilane.

Alcoholysis

Similar to hydrolysis, dichlorophenyltrichlorosilane reacts with alcohols to form alkoxysilanes and hydrogen chloride. The reaction rate is dependent on the steric hindrance of the alcohol. Primary alcohols react more readily than secondary and tertiary alcohols.

Experimental Protocol: Reaction with Ethanol

Objective: To synthesize triethoxy(dichlorophenyl)silane via the alcoholysis of dichlorophenyltrichlorosilane.

Materials:

-

Dichlorophenyltrichlorosilane

-

Anhydrous ethanol

-

Anhydrous toluene (or other inert solvent)

-

A base (e.g., pyridine or triethylamine) to act as an HCl scavenger

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, set up a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl.

-

Add 100 mL of anhydrous toluene and a stoichiometric amount of the HCl scavenger (e.g., pyridine) to the flask.

-

In the dropping funnel, prepare a solution of dichlorophenyltrichlorosilane (e.g., 0.1 mol) in 50 mL of anhydrous toluene.

-

Slowly add a solution of anhydrous ethanol (at least 0.3 mol) in 50 mL of anhydrous toluene to the stirred solution in the flask.

-

After the addition of ethanol is complete, add the dichlorophenyltrichlorosilane solution dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The pyridinium hydrochloride precipitate will form.

-

Filter the mixture to remove the salt.

-

Wash the filtrate with water to remove any remaining salt and base.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation, and then purify the resulting triethoxy(dichlorophenyl)silane by vacuum distillation.

-

Characterize the product by NMR and GC-MS.

Reaction Workflow:

Caption: Experimental workflow for alcoholysis.

Grignard Reactions

Dichlorophenyltrichlorosilane readily reacts with Grignard reagents (RMgX), leading to the formation of new silicon-carbon bonds. This reaction is a versatile method for introducing organic groups onto the silicon atom. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

Objective: To synthesize dichlorophenyl(phenyl)trichlorosilane by reacting dichlorophenyltrichlorosilane with one equivalent of phenylmagnesium bromide.

Materials:

-

Dichlorophenyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask, reflux condenser, and dropping funnel (all flame-dried)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

In a fume hood, place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorophenyltrichlorosilane:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of dichlorophenyltrichlorosilane in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the product by vacuum distillation.

-

Characterize the product by NMR and GC-MS.

-

Signaling Pathway:

Caption: Stepwise Grignard Reaction.

Thermal Decomposition

Logical Relationship of Thermal Decomposition:

Caption: Potential thermal decomposition pathways.

Conclusion

Dichlorophenyltrichlorosilane is a highly reactive organosilicon compound with a well-defined reactivity profile centered around the lability of the silicon-chlorine bonds. Its reactions with water, alcohols, and Grignard reagents provide facile routes to a wide array of functionalized silanes and polysiloxanes. A thorough understanding of its reactivity, including the exothermic nature of its hydrolysis and alcoholysis, is crucial for its safe handling and effective utilization in synthetic applications. While the thermal decomposition pathways are less defined, an awareness of the potential for the release of hazardous gases at elevated temperatures is essential. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate. Further investigation into the quantitative aspects of its alcoholysis, Grignard reactions, and thermal decomposition is warranted to expand its application in advanced materials and drug development.

References

An In-depth Technical Guide to Trichloro(dichlorophenyl)silane: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloro(dichlorophenyl)silane, a member of the organochlorosilane family, serves as a pivotal intermediate in the synthesis of specialized silicone polymers. Its unique molecular structure, featuring a dichlorophenyl group and three reactive chlorine atoms attached to a central silicon atom, imparts distinct properties to the resulting materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, with a focus on its role in the development of advanced materials. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical use in research and development.

Introduction

Organosilanes are a versatile class of compounds characterized by the presence of at least one silicon-carbon bond. Within this family, chlorosilanes are particularly important as reactive monomers for the production of silicones, a diverse group of polymers with exceptional thermal stability, chemical resistance, and dielectric properties. This compound is a key building block in this field, utilized primarily as an intermediate in the manufacture of silicones.[1] The presence of the dichlorophenyl group modifies the properties of the resulting silicone polymers, enhancing their thermal stability and refractive index.

This guide will delve into the fundamental aspects of this compound, including its synthesis, characteristic reactions, and its application in the formulation of high-performance materials.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₅Si | [1] |

| Molecular Weight | 280.44 g/mol | [2] |

| Appearance | Straw-colored liquid | [2] |

| Boiling Point | 260 °C | [1] |

| Density | 1.562 g/cm³ | [1] |

| Refractive Index | 1.564 | [2] |

| Flash Point | 150 °C | [2] |

| CAS Number | 27137-85-5 | [1] |

Synthesis of this compound

The synthesis of aryltrichlorosilanes, including this compound, can be achieved through several routes, most notably the Grignard reaction and the direct synthesis (Müller-Rochow process).

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of silicon-carbon bonds.[3] For the synthesis of this compound, the corresponding Grignard reagent, dichlorophenylmagnesium bromide or chloride, is reacted with an excess of a silicon source bearing at least three chlorine atoms, such as silicon tetrachloride (SiCl₄) or hexachlorodisilane. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound via Grignard Reaction (General Procedure)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of a dichlorohalobenzene (e.g., 1-bromo-2,4-dichlorobenzene) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.

-

Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a stirred solution of excess silicon tetrachloride in anhydrous diethyl ether, cooled in an ice bath. The excess SiCl₄ is crucial to favor the formation of the mono-substituted product and minimize the formation of di- and tri-substituted silanes.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The magnesium salts are then filtered off under an inert atmosphere. The solvent is removed from the filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Direct Synthesis (Müller-Rochow Process)

The direct synthesis involves the reaction of an aryl halide, in this case, dichlorobenzene, with elemental silicon at high temperatures in the presence of a copper catalyst.[4][5] This method is widely used for the industrial production of organochlorosilanes.

Experimental Protocol: Direct Synthesis of this compound (General Procedure)

-

Catalyst Preparation: A powdered mixture of silicon and a copper catalyst (e.g., copper(I) chloride or elemental copper) is prepared.

-

Reaction: The silicon-copper mixture is placed in a fluidized-bed reactor and heated to a high temperature (typically 280-500 °C). Gaseous dichlorobenzene is then passed through the heated mixture.

-

Product Separation: The effluent gas stream, containing a mixture of this compound, unreacted dichlorobenzene, and other silicon-containing byproducts, is cooled and condensed. The desired product is then separated and purified by fractional distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the three silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

Hydrolysis and Condensation

This compound reacts readily with water in a hydrolysis reaction to form dichlorophenylsilanetriol and hydrochloric acid. The silanetriol is unstable and undergoes spontaneous condensation to form a highly cross-linked polysiloxane network, commonly known as a silicone resin. This reaction is highly exothermic and releases corrosive hydrogen chloride gas.

Reaction Scheme:

C₆H₃Cl₂SiCl₃ + 3H₂O → C₆H₃Cl₂Si(OH)₃ + 3HCl

n C₆H₃Cl₂Si(OH)₃ → [C₆H₃Cl₂SiO₁.₅]ₙ + 1.5n H₂O

Reaction with Alcohols

In a similar fashion to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. This reaction, known as alcoholysis, proceeds with the elimination of hydrogen chloride. The resulting (dichlorophenyl)trialkoxysilanes are more stable towards hydrolysis than the parent chlorosilane and can also be used as precursors for silicone synthesis.

Reaction Scheme:

C₆H₃Cl₂SiCl₃ + 3ROH → C₆H₃Cl₂Si(OR)₃ + 3HCl

Applications of this compound

The primary application of this compound is as a monomer or cross-linking agent in the synthesis of silicone polymers.

Synthesis of Phenyl-Containing Silicone Resins

This compound is a key component in the formulation of phenyl silicone resins. These resins are valued for their excellent thermal stability, oxidation resistance, and good dielectric properties. The incorporation of the bulky dichlorophenyl group enhances the rigidity and thermal stability of the polymer network.

Experimental Protocol: Preparation of a Dichlorophenyl-Containing Silicone Resin (General Procedure)

-

Hydrolysis: A solution of this compound and other desired chlorosilane monomers (e.g., dimethyldichlorosilane, methyltrichlorosilane) in an organic solvent such as toluene or xylene is prepared. This solution is then slowly added to a mixture of water and a suitable alcohol (e.g., butanol) with vigorous stirring. The alcohol helps to control the hydrolysis rate and prevent gelation.

-

Condensation: After the hydrolysis is complete, the acidic aqueous layer is separated. The organic layer containing the silanol intermediates is then heated to promote condensation. A catalyst, such as a metal salt of a carboxylic acid (e.g., zinc octoate), can be added to accelerate the condensation process.

-

Curing: The resulting silicone resin solution can be applied to a substrate and cured at elevated temperatures to form a hard, cross-linked film.

| Monomer | Functionality | Effect on Resin Properties |

| This compound | Trifunctional (T) | Increases thermal stability, rigidity, and refractive index. |

| Methyltrichlorosilane | Trifunctional (T) | Increases cross-link density and hardness. |

| Dimethyldichlorosilane | Difunctional (D) | Introduces linear chains, increasing flexibility. |

| Trimethylchlorosilane | Monofunctional (M) | Acts as a chain stopper, controlling molecular weight. |

Surface Modification

This compound can be used as a coupling agent to modify the surface of inorganic materials such as silica, glass, and metal oxides.[6][7][8][9] The trichlorosilyl group reacts with surface hydroxyl groups to form stable covalent bonds, while the dichlorophenyl group imparts a hydrophobic and organophilic character to the surface.

Experimental Protocol: Surface Modification of Silica Nanoparticles (General Procedure)

-

Activation: Silica nanoparticles are first activated by treating them with an acid (e.g., HCl) to ensure a high concentration of surface silanol (Si-OH) groups. The activated silica is then thoroughly dried.

-

Silanization: The dried silica is dispersed in an anhydrous organic solvent (e.g., toluene). A solution of this compound in the same solvent is then added dropwise to the silica dispersion under an inert atmosphere. An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

-

Washing and Drying: The reaction mixture is stirred for several hours at room temperature or elevated temperature. The surface-modified silica is then collected by centrifugation or filtration, washed repeatedly with the solvent to remove unreacted silane, and finally dried under vacuum.

Safety and Handling

This compound is a corrosive and water-reactive substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts vigorously with water and moisture to produce corrosive hydrogen chloride gas.[3] Therefore, it must be stored in a cool, dry place away from incompatible materials such as water, alcohols, and bases.

Conclusion

This compound is a valuable and reactive intermediate in organosilicon chemistry. Its primary application lies in the synthesis of specialized silicone resins where the incorporation of the dichlorophenyl group enhances thermal stability and other key properties. Furthermore, its ability to functionalize inorganic surfaces makes it a useful tool in materials science for creating hybrid organic-inorganic materials with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. staging.gelest.com [staging.gelest.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalization of silica nanoparticle surfaces with organosilanes [atomfair.com]

- 8. researchgate.net [researchgate.net]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

Spectroscopic Analysis of Trichloro(dichlorophenyl)silane: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data pertaining to Trichloro(dichlorophenyl)silane (CAS Number: 27137-85-5). It is important to note that this compound is typically supplied as an isomeric mixture, and a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this particular substance.

This guide, therefore, aims to provide a framework for the spectroscopic analysis of this compound by presenting data from closely related compounds and outlining general experimental protocols. This information can serve as a valuable reference for researchers undertaking the characterization of this and similar organosilicon compounds.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₆H₃Cl₅Si.[1] It serves as an intermediate in the synthesis of silicones and other organosilicon materials.[2] The presence of a dichlorinated phenyl ring and a trichlorosilyl group gives rise to several possible isomers, complicating direct analysis without proper separation and characterization of each isomer.

Spectroscopic Data of Related Compounds

In the absence of specific data for this compound, the following tables summarize the spectroscopic information for analogous compounds. This data can be used to predict the expected spectral features of the title compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. ¹H NMR provides information about the protons on the phenyl ring, while ¹³C NMR details the carbon framework. ²⁹Si NMR is particularly useful for directly observing the silicon environment.

Table 1: ¹H NMR Data of Phenyltrichlorosilane

| Assignment | Chemical Shift (ppm) |

| Phenyl Protons | 7.78 |

| Phenyl Protons | 7.65 to 7.34 |

Data sourced from publicly available spectra. The complex multiplet between 7.34 and 7.65 ppm corresponds to the meta and para protons, while the downfield signal at 7.78 ppm is attributed to the ortho protons.

For this compound, one would expect the aromatic region of the ¹H NMR spectrum to show a more complex pattern with fewer protons, depending on the substitution pattern of the chlorine atoms on the phenyl ring. The chemical shifts would likely be influenced by the electron-withdrawing nature of the additional chlorine atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for related phenyl-silane compounds are presented below.

Table 2: IR Spectral Data of Phenyltrichlorosilane

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| Si-Cl stretch | 620 - 450 |

| C-H out-of-plane bend | 900 - 675 |

This is a generalized representation of expected IR absorptions for phenylchlorosilanes.

For this compound, the IR spectrum would be expected to show characteristic peaks for the aromatic ring and the Si-Cl bonds. The exact positions of the C-H out-of-plane bending bands could help in determining the substitution pattern on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Mass Spectrometry Data of Phenyltrichlorosilane

| Fragment (m/z) | Relative Intensity (%) | Assignment |